C.I.Reactive Blue 8
CAS No.: 12217-98-0
Cat. No.: VC0228644
Molecular Formula: C9H16O
Molecular Weight: 0
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 12217-98-0 |
|---|---|
| Molecular Formula | C9H16O |
| Molecular Weight | 0 |
Introduction
| Property | Reactive Blue 81 Data |
|---|---|
| Molecular Formula | C₂₅H₁₄Cl₂N₇Na₃O₁₀S₃ |
| Molecular Weight | 808.49 |
| Structure Type | Single azo class |
| CAS Registry Number | 75030-18-1 |
| Physical Appearance | Blue powder, good water solubility |
| Manufacturing Method | Involves 5-Amino-2-(phenylamino)benzenesulfonic acid diazo, 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid coupling, and 2,4,6-Trichloro-1,3,5-triazine condensation |
Similarly, C.I. Reactive Blue 38 has a molecular formula of C₄₈H₄₀N₁₃Na₃O₁₃S₃ and a molecular weight of 1172.075 . Based on these examples, C.I. Reactive Blue 8 likely contains sulfonic acid groups for water solubility and reactive groups (possibly chlorotriazine) for fiber binding.
Applications in Textile Industry
Dyeing Processes
C.I. Reactive Blue 8, like other reactive dyes, is primarily used for dyeing cellulosic fibers. Based on information about similar reactive blue dyes, its applications likely include:
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Cotton fabric dyeing
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Potential use on polyamide and wool fibers
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Application via exhaustion dyeing or fountain/roller dyeing methods
As seen with Reactive Blue 81, these dyes demonstrate good water solubility, making them suitable for various aqueous dyeing processes .
Colorfastness Properties
The primary advantage of reactive dyes, including C.I. Reactive Blue 8, is their excellent colorfastness due to the formation of covalent bonds with fiber molecules. This chemical bonding ensures durability against washing, light exposure, and general wear conditions. The reactive groups in these dyes typically form bonds with hydroxyl groups in cellulosic fibers under alkaline conditions.
Environmental Impact and Degradation
Decolorization Mechanisms
Research on anaerobic decolorization of reactive dyes provides insight into potential degradation pathways for C.I. Reactive Blue 8. Under anaerobic conditions, the azo bonds in reactive dye molecules can be broken, leading to decolorization . For instance, anaerobic treatment of C.I. Reactive Red 141 resulted in the following breakdown products:
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2-aminonaphthalene-1,5-disulphonic acid
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1,7-diamino-8-naphtho-3,6-disulphonic acid
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p-diamino-benzene
If C.I. Reactive Blue 8 contains similar structural elements, particularly azo bonds, it might undergo comparable degradation processes.
Advanced Treatment Methods
Various advanced treatment methods have been investigated for reactive dyes. Ozonation has been studied as a degradation method for anthraquinone dye C.I. Reactive Blue 19 , suggesting this approach might also be applicable to C.I. Reactive Blue 8 if it shares structural similarities.
Research Approaches and Analytical Methods
Analytical Techniques
Modern analytical techniques employed in the study of reactive dyes include:
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Liquid chromatography coupled with photodiode array detection and high-resolution mass spectrometry (LC-PDA-HRMS), as used in degradation studies of C.I. Reactive Blue 19
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NMR (Nuclear Magnetic Resonance) spectroscopy for structural identification of degradation products
These techniques enable researchers to track degradation pathways and identify breakdown products, which is essential for understanding the environmental fate of these compounds.
Comparative Analysis with Other Reactive Dyes
To provide context for understanding C.I. Reactive Blue 8, the following table compares several reactive blue dyes mentioned in the search results:
| Property | C.I. Reactive Blue 38 | Reactive Blue 81 | Reactive Blue 231 |
|---|---|---|---|
| Molecular Formula | C₄₈H₄₀N₁₃Na₃O₁₃S₃ | C₂₅H₁₄Cl₂N₇Na₃O₁₀S₃ | Phthalocyanine derivative (exact formula not specified) |
| Molecular Weight | 1172.075 | 808.49 | Not specified |
| Structure Type | Not specified in results | Single azo class | Phthalocyanine derivative |
| Key Feature | Also known as Direct Black 32 | Described as "red light blue" | Used in biological studies; exhibits cytotoxic effects |
| Applications | Not specified in results | Cotton fabrics, polyamide, wool dyeing | Biological studies, particularly enzyme inhibition and receptor binding investigations |
This comparison illustrates the diverse structural types within the reactive blue dye family, ranging from azo compounds to phthalocyanine derivatives, each with distinct properties and applications.
Biodegradation Studies
Research on biodegradation is particularly relevant to understanding the environmental fate of reactive dyes like C.I. Reactive Blue 8. Studies have examined both the biodegradation of the dyes themselves and the biodegradation of dyed textiles.
The search results reference biodegradation studies of natural textile materials in soil , which may be relevant to understanding how fabrics dyed with C.I. Reactive Blue 8 would degrade in environmental conditions. Additionally, several microbial strains have demonstrated capabilities in degrading reactive dyes, though specific information on C.I. Reactive Blue 8 is not provided in the search results.
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